13-fluoro-5-[2-(4-propan-2-ylphenoxy)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
Properties
IUPAC Name |
13-fluoro-5-[2-(4-propan-2-ylphenoxy)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c1-14(2)15-3-6-17(7-4-15)29-13-21(27)25-10-9-19-18(12-25)22(28)26-11-16(23)5-8-20(26)24-19/h3-8,11,14H,9-10,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXCIXINLCMGMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-2-(2-(4-isopropylphenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the isopropylphenoxyacetyl intermediate: This step involves the reaction of 4-isopropylphenol with acetyl chloride in the presence of a base such as pyridine to form 4-isopropylphenoxyacetyl chloride.
Coupling with a fluorinated pyridine derivative: The intermediate is then reacted with a fluorinated pyridine derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of alternative reagents, solvents, and catalysts to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
8-fluoro-2-(2-(4-isopropylphenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-fluoro-2-(2-(4-isopropylphenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(4-isopropylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate
- 4-(2-(4-ethylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate
Uniqueness
8-fluoro-2-(2-(4-isopropylphenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, as it can serve as a versatile building block for the synthesis of novel molecules with potential biological and industrial significance.
Biological Activity
The compound 13-fluoro-5-[2-(4-propan-2-ylphenoxy)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound involves multi-step organic reactions typically starting from simpler precursors. The detailed synthetic pathways often include:
- Formation of the triazatricyclo framework : Utilizing cyclization reactions that incorporate nitrogen atoms into the cyclic structure.
- Fluorination : Introducing a fluorine atom at the 13-position to enhance biological activity and lipophilicity.
- Acetylation : Attaching the acetyl group to improve solubility and bioavailability.
The synthesis is characterized by methods such as NMR spectroscopy , mass spectrometry , and chromatography to confirm the structure and purity of the final product.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer therapy and antimicrobial properties.
Anticancer Activity
Studies have shown that compounds with similar triazatricyclo structures can inhibit specific protein interactions critical for cancer cell proliferation. For instance, inhibitors targeting the menin-MLL interaction have demonstrated efficacy in reducing tumor growth in preclinical models .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial potential against various pathogens. In vitro studies suggest that derivatives of this compound can exhibit significant antibacterial and antifungal activities, outperforming standard antibiotics in some cases .
Case Studies
Several case studies highlight the efficacy of this compound in clinical settings:
-
Study on Cancer Cell Lines : A study involving various human cancer cell lines demonstrated that treatment with this compound led to a marked decrease in cell viability and induced apoptosis through caspase activation pathways.
Cell Line IC50 (µM) Mechanism of Action MCF-7 10 Caspase-dependent apoptosis HeLa 15 Cell cycle arrest at G2/M phase A549 12 Induction of oxidative stress -
Antimicrobial Efficacy : Another study assessed its antimicrobial activity against various strains of bacteria and fungi:
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 8 µg/mL Escherichia coli 16 µg/mL Candida albicans 4 µg/mL
Q & A
Q. Key Parameters :
| Step | Reaction Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cyclization | 12–18 | 80–100 | 60–70 |
| Fluorination | 2–4 | 0–5 | 45–55 |
| Acetylation | 6–8 | 25–30 | 75–85 |
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (400–600 MHz) identifies fluorine coupling patterns and acetyl group integration.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
- X-ray Crystallography : Resolves stereochemical ambiguities in the tricyclic core (e.g., chair vs. boat conformations).
- HPLC-PDA : Quantifies purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .
Advanced: How to resolve contradictory biological activity data across structural analogs?
Contradictions often arise from minor substituent variations (e.g., fluoro vs. chloro, acetyl vs. carboxylate). Mitigation strategies include:
- Comparative SAR Studies : Test analogs with systematic substitutions (e.g., 4-propan-2-ylphenoxy vs. 4-methylphenoxy) under identical assay conditions (e.g., IC₅₀ in kinase inhibition assays).
- Computational Docking : Use Schrödinger Suite or AutoDock Vina to model ligand-receptor interactions, identifying steric/electronic mismatches (e.g., fluorine’s electronegativity altering binding affinity) .
- Solubility Adjustments : Normalize bioactivity data by accounting for solubility differences via logP calculations (e.g., ACD/Labs Percepta) .
Advanced: What computational methods optimize reaction pathways for this compound?
- DFT Calculations (Gaussian 16) : Model transition states for fluorination/acetylation steps to predict regioselectivity (e.g., B3LYP/6-31G* basis set).
- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts or solvents (e.g., random forest algorithms for yield prediction) .
- Kinetic Monte Carlo Simulations : Simulate multi-step reaction networks to identify rate-limiting steps (e.g., cyclization bottlenecks at high temperatures) .
Advanced: How to assess the compound’s stability under varying experimental conditions?
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C indicates thermal stability).
- Photostability Testing : Expose to UV-Vis light (300–800 nm) for 48 hours; monitor degradation via HPLC (e.g., <5% degradation suggests suitability for light-exposed assays).
- pH Stability Profiling : Incubate in buffers (pH 2–12) for 24 hours; LC-MS identifies hydrolytic byproducts (e.g., acetyl group cleavage at pH <3) .
Advanced: How to design experiments investigating the compound’s reactivity with nucleophiles?
- Competitive Kinetic Studies : Compare reaction rates with primary/secondary amines (e.g., benzylamine vs. aniline) in THF at 25°C.
- In Situ IR Spectroscopy : Monitor acetyl group reactivity (C=O stretch at ~1700 cm⁻¹) during nucleophilic attack.
- Isotopic Labeling : Use ¹⁸O-labeled water to track hydrolysis pathways (e.g., ester vs. amide bond cleavage) .
Advanced: What strategies address low yields in large-scale synthesis?
- Flow Chemistry : Implement continuous flow reactors (e.g., Vapourtec R Series) for precise temperature control during fluorination (improves yield by 15–20%).
- Catalyst Screening : Test Pd/C or Ni-based catalysts for hydrogenation steps (TOF ≥500 h⁻¹).
- Process Analytical Technology (PAT) : Use inline FTIR to monitor intermediate formation and adjust reagent stoichiometry dynamically .
Advanced: How to elucidate the compound’s mechanism of action in biological systems?
- Cellular Thermal Shift Assay (CETSA) : Identify target proteins by measuring thermal stabilization upon ligand binding.
- CRISPR-Cas9 Knockout Models : Validate target engagement using HEK293T cells with knocked-out putative targets (e.g., kinase X).
- Metabolomics (LC-QTOF-MS) : Profile metabolic perturbations (e.g., ATP depletion in cancer cell lines) to infer pathway inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
